2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile
Description
2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile is a quinazolinone derivative characterized by a bicyclic core structure with a 4-oxo-3,4-dihydroquinazolin-3-yl moiety. Key substituents include a chloromethyl group at position 2, dimethoxy groups at positions 6 and 7, and an acetonitrile side chain. Its chloromethyl group enhances reactivity, enabling nucleophilic substitution reactions, while the dimethoxy groups may influence solubility and electronic properties .
Properties
IUPAC Name |
2-[2-(chloromethyl)-6,7-dimethoxy-4-oxoquinazolin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-10-5-8-9(6-11(10)20-2)16-12(7-14)17(4-3-15)13(8)18/h5-6H,4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFIDNPFDJOVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=N2)CCl)CC#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile typically involves the reaction of 2-(chloromethyl)-6,7-dimethoxy-4-oxoquinazoline with acetonitrile under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline derivatives or reduction to yield dihydroquinazoline derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mechanism of Action
The mechanism of action of 2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile with structurally related compounds.
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity: The chloromethyl group in the target compound differentiates it from sulfanyl- or epoxy-substituted analogs. While epichlorohydrin’s chloromethyl group is similarly reactive, its lack of a quinazolinone core limits its pharmacological relevance .
The dimethoxy groups in the target compound may enhance membrane permeability compared to non-polar substituents .
Synthetic Utility: Unlike thiazolidinone-coumarin hybrids (e.g., compounds 3a-l in ), the target compound’s acetonitrile side chain offers a versatile handle for further derivatization, such as cyclization or cross-coupling reactions .
Biological Activity
The compound 2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile is a member of the quinazoline derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C12H12ClN3O3
- Molecular Weight : 273.69 g/mol
- CAS Number : [insert CAS number if available]
The presence of the chloromethyl and dimethoxy groups is significant in modulating the biological activity of the compound.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinazoline derivatives. For instance, a recent study indicated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.4 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 7.2 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 6.5 | Disruption of mitochondrial membrane potential |
The above table summarizes findings from various cytotoxicity assays that highlight the efficacy of this compound against different cancer types.
Antimicrobial Activity
Quinazoline derivatives have also shown promising antimicrobial properties. Research indicates that compounds with similar structures possess inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial activities, the compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Cytotoxicity Against Melanoma Cells : A study published in Cancer Research evaluated the effects of various quinazoline derivatives on melanoma cell lines using the Sulforhodamine B (SRB) assay. The results indicated that compounds structurally related to this compound significantly inhibited cell growth in a dose-dependent manner (IC50 values ranging from 5 to 15 µM) .
- Antimicrobial Efficacy : A comparative analysis conducted by researchers found that quinazoline derivatives exhibited varying degrees of antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The study highlighted that modifications at the chloromethyl position enhanced activity against resistant strains .
Q & A
Q. How can advanced analytical techniques elucidate degradation pathways under oxidative conditions?
- Methodological Answer : Employ LC-HRMS/MS to identify degradation products. Use isotopically labeled compounds (e.g., 13C-acetonitrile) to track fragmentation pathways. Radical scavengers (e.g., TEMPO) can differentiate between radical-mediated vs. hydrolytic degradation mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
